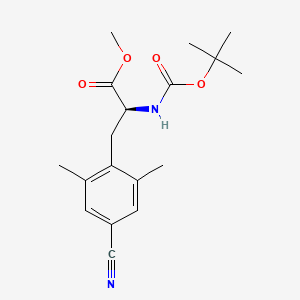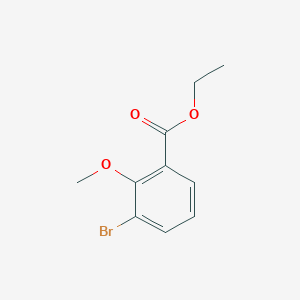![molecular formula C14H10F3NO B1391633 1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone CAS No. 1216789-75-1](/img/structure/B1391633.png)
1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone
Vue d'ensemble
Description
“1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone” is a synthetic organic compound with the molecular formula C8H6F3NO . It has a molecular weight of 189.135 . This compound can be used as novel GPR119 agonists .
Synthesis Analysis
The synthesis of this compound involves the use of 2-trifluoromethyl-5-bromopyridine and sec-BuLi . The reaction is carried out in diethyl ether (Et2O) at -78 °C . More detailed synthetic routes and intermediates can be found in various patents and literature .Molecular Structure Analysis
The molecular structure of “1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone” consists of a pyridine ring attached to a trifluoromethyl group and an ethanone group . The exact mass of the molecule is 189.040146 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 233.7±40.0 °C at 760 mmHg, and a flash point of 95.1±27.3 °C . It has a LogP value of 1.84, indicating its lipophilicity . The vapour pressure of the compound is 0.1±0.5 mmHg at 25°C .Applications De Recherche Scientifique
1. Synthesis of Heterocyclic Compounds
- The compound is used in the synthesis of various heterocyclic compounds, including isoquinolines and pyrazolines, which have potential applications in medicinal chemistry (Kopchuk et al., 2017); (Alam et al., 2018).
2. Antiviral Activity Studies
- It's a precursor in the creation of compounds with potential antiviral properties, useful in drug development (Attaby et al., 2006).
3. Materials Science and Chemical Analysis
- This compound is also involved in the study of materials science and chemical analysis, including molecular structure and vibrational studies (Ataol & Ekici, 2014).
4. Catalysis Research
- It serves as a key ingredient in the synthesis of catalysts for chemical reactions, especially in polymerization processes (Sun et al., 2007).
5. Antibacterial Activity
- Its derivatives have been studied for their antibacterial properties, indicating potential applications in developing new antimicrobial agents (Merugu et al., 2010).
Propriétés
IUPAC Name |
1-[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)11-4-7-13(18-8-11)10-2-5-12(6-3-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQHJICKIWULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















